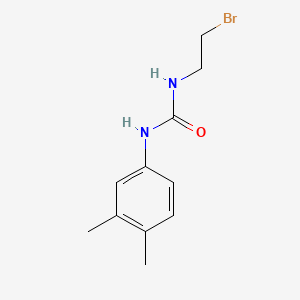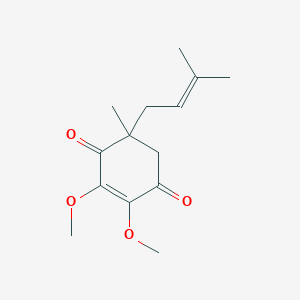
2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione is a chemical compound with a complex structure that includes methoxy, methyl, and enyl groups attached to a cyclohexene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione can be achieved through several methods. One common approach involves the methylation of 5-nitrovanillin to produce 5-nitroveratraldehyde, which is then catalytically reduced to yield 5-aminohomoveratrol. The oxidation of 5-aminohomoveratrol results in the formation of 2,3-dimethoxy-5-methylbenzoquinone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process may include additional steps to purify the final product and ensure its stability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinone forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of coenzyme Q and other related compounds.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: The compound is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione involves its interaction with molecular targets and pathways within cells. The compound can act as an electron carrier in redox reactions, influencing cellular respiration and energy production. Its effects on specific enzymes and proteins are also being investigated to understand its potential therapeutic benefits.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: This compound shares a similar structure but lacks the enyl group, resulting in different chemical properties and applications.
Ubiquinol: A related compound that plays a crucial role in cellular respiration and energy production.
Uniqueness
2,3-Dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to participate in various redox reactions and its potential therapeutic benefits make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
5216-26-2 |
|---|---|
Molekularformel |
C14H20O4 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
2,3-dimethoxy-5-methyl-5-(3-methylbut-2-enyl)cyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C14H20O4/c1-9(2)6-7-14(3)8-10(15)11(17-4)12(18-5)13(14)16/h6H,7-8H2,1-5H3 |
InChI-Schlüssel |
VDFCXSCKQFJFJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1(CC(=O)C(=C(C1=O)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)
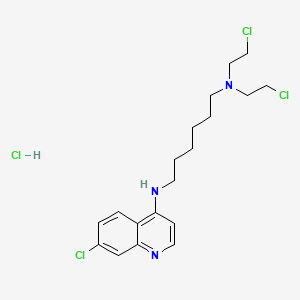
![Methyl 3-(3-{[(benzyloxy)carbonyl]amino}phenyl)propanoate](/img/structure/B14006282.png)
![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(2-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14006285.png)
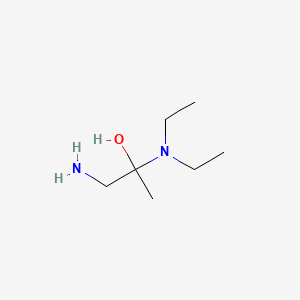
acetic acid](/img/structure/B14006295.png)
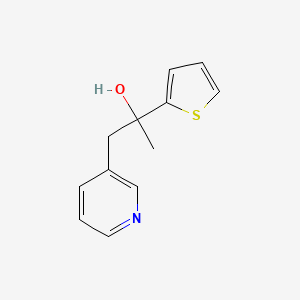


![[1-(4-fluorophenyl)-1-phenylprop-2-ynyl] N,N-dimethylcarbamate](/img/structure/B14006313.png)

